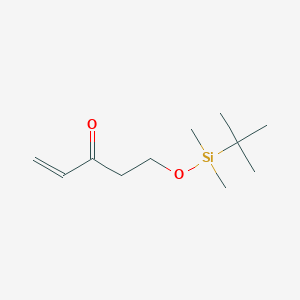

5-((tert-Butyldimethylsilyl)oxy)pent-1-en-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-((tert-Butyldimethylsilyl)oxy)pent-1-en-3-one is an organosilicon compound that features a tert-butyldimethylsilyl group attached to a pentenone structure. This compound is often used in organic synthesis due to its unique reactivity and protective properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-((tert-Butyldimethylsilyl)oxy)pent-1-en-3-one typically involves the protection of a hydroxyl group using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine. The reaction is carried out in an anhydrous solvent like dichloromethane at room temperature. The general reaction scheme is as follows:

Protection of Hydroxyl Group:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent control of reaction conditions to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

5-((tert-Butyldimethylsilyl)oxy)pent-1-en-3-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the enone structure to an alcohol.

Substitution: The tert-butyldimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Reagents like tetrabutylammonium fluoride (TBAF) for deprotection.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the reagent used.

Applications De Recherche Scientifique

5-((tert-Butyldimethylsilyl)oxy)pent-1-en-3-one is widely used in scientific research due to its versatility:

Chemistry: Used as a protecting group for hydroxyl functionalities in complex organic syntheses.

Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.

Medicine: Utilized in the development of drug candidates and intermediates.

Industry: Applied in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 5-((tert-Butyldimethylsilyl)oxy)pent-1-en-3-one primarily involves its role as a protecting group. The tert-butyldimethylsilyl group protects sensitive hydroxyl groups during chemical reactions, preventing unwanted side reactions. The protection is reversible, allowing for the selective deprotection and further functionalization of the molecule.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 5-((tert-Butyldimethylsilyl)oxy)pentan-2-one

- 5-((tert-Butyldimethylsilyl)oxy)pentanal

- 5-((tert-Butyldimethylsilyl)oxy)pentanol

Uniqueness

5-((tert-Butyldimethylsilyl)oxy)pent-1-en-3-one is unique due to its enone structure, which provides additional reactivity compared to its saturated counterparts. This makes it particularly useful in synthetic applications where selective reactions are required.

Activité Biologique

5-((tert-Butyldimethylsilyl)oxy)pent-1-en-3-one is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from various research studies.

Synthesis

The synthesis of this compound typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl (TBDMS) groups to enhance stability during subsequent reactions. The compound can be synthesized through several methods, often involving the use of alkynes and appropriate coupling reactions.

Enzyme Inhibition

Research indicates that this compound exhibits significant inhibitory effects on key enzymes involved in steroidogenesis. For instance, it has been shown to inhibit human microsomal 17β-hydroxylase/C17,20-lyase with an IC50 value of 59 nM, indicating strong potential as a therapeutic agent in conditions influenced by steroid hormones . Additionally, it demonstrates competitive inhibition of 5α-reductase in human prostate microsomes with an IC50 value of 33 nM .

Anti-Cancer Activity

The compound has been evaluated for its anti-androgenic properties in prostate cancer cell lines such as LNCaP. At a concentration of 5 μM, it effectively prevents the binding of labeled synthetic androgen R1881 to the androgen receptor (AR), showcasing its potential as an anti-cancer agent . Furthermore, it significantly affects the growth of prostate cancer cells, comparable to established treatments like galeterone .

The mechanisms underlying the biological activity of this compound involve modulation of AR signaling pathways and direct enzyme inhibition. The compound’s ability to inhibit steroidogenic enzymes suggests a dual mechanism where it not only prevents hormone synthesis but also interferes with hormone receptor signaling.

Data Tables

| Biological Activity | IC50 Value (nM) | Cell Line Tested | Effect |

|---|---|---|---|

| Inhibition of 17β-hydroxylase/C17,20-lyase | 59 | N/A | Strong inhibition |

| Inhibition of 5α-reductase | 33 | Prostate microsomes | Competitive inhibition |

| Anti-androgenic activity | N/A | LNCaP | Prevents androgen binding |

Case Studies

Several studies have focused on the implications of using compounds like this compound in clinical settings:

- Prostate Cancer Treatment : A study highlighted its effectiveness in reducing AR activity in LNCaP cells, suggesting its utility as a therapeutic agent for advanced prostate cancer .

- Steroid Hormone Regulation : Another investigation demonstrated that this compound could modulate steroid hormone levels by inhibiting key enzymes involved in steroid biosynthesis, potentially offering a novel approach to managing hormone-dependent conditions .

Propriétés

IUPAC Name |

5-[tert-butyl(dimethyl)silyl]oxypent-1-en-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O2Si/c1-7-10(12)8-9-13-14(5,6)11(2,3)4/h7H,1,8-9H2,2-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHQNCODWOHJLDA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCCC(=O)C=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O2Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.38 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.